5-Chloro-2-(pivaloylamino)phenylboronic acid
CAS No.: 185950-64-5
Cat. No.: VC21289768
Molecular Formula: C11H15BClNO3
Molecular Weight: 255.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185950-64-5 |
|---|---|
| Molecular Formula | C11H15BClNO3 |
| Molecular Weight | 255.51 g/mol |
| IUPAC Name | [5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
| Standard InChI Key | GIAJZMJDKJWGNY-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O |
Introduction
Chemical Identity and Structure
5-Chloro-2-(pivaloylamino)phenylboronic acid is characterized by specific chemical identifiers that distinguish it from other related compounds. The compound contains a phenyl ring with three key functional groups: a boronic acid moiety (B(OH)₂), a pivaloylamino group (pivot = 2,2-dimethylpropanoyl), and a chloro substituent. This unique arrangement contributes to its chemical reactivity and applications.
Chemical Identifiers
The compound is precisely identified through various standardized chemical nomenclature systems and identifiers as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 185950-64-5 |
| IUPAC Name | [5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid |
| Molecular Formula | C₁₁H₁₅BClNO₃ |
| Molecular Weight | 255.51 g/mol |
| Standard InChI | InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
| Standard InChIKey | GIAJZMJDKJWGNY-UHFFFAOYSA-N |
| SMILES Notation | B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O |
| PubChem Compound ID | 11184406 |
The compound's structure features a strategic arrangement of its functional groups, with the boronic acid moiety and the pivaloylamino group positioned ortho to each other on the phenyl ring, while the chloro substituent occupies the para position relative to the pivaloylamino group .
Physical Properties
5-Chloro-2-(pivaloylamino)phenylboronic acid exhibits specific physical characteristics that influence its handling, storage, and applications in research and development settings.
Solubility and Stability
Like other boronic acids, 5-Chloro-2-(pivaloylamino)phenylboronic acid shows moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It likely exhibits lower solubility in non-polar solvents such as hexanes and carbon tetrachloride, following the pattern of parent phenylboronic acid compounds .
| Storage Duration | Recommended Temperature |
|---|---|
| Short-term (1-2 weeks) | −4°C |
| Long-term (1-2 years) | −20°C |
These storage conditions help prevent degradation and maintain the compound's chemical integrity over time, which is crucial for research applications requiring high purity standards .
Structural Characteristics
The molecular architecture of 5-Chloro-2-(pivaloylamino)phenylboronic acid contributes significantly to its chemical behavior and reactivity patterns. Understanding these structural features is essential for predicting and optimizing its performance in various applications.
Boronic Acid Functionality
The boronic acid group (B(OH)₂) represents a key feature of this compound. The boron atom is sp²-hybridized with an empty p-orbital, making it a mild Lewis acid. This characteristic is typical of phenylboronic acid derivatives and contributes to the compound's reactivity in coupling reactions .
Hydrogen Bonding Network
Similar to other boronic acids, 5-Chloro-2-(pivaloylamino)phenylboronic acid likely forms an extensive hydrogen-bonding network in the solid state. The two hydroxyl groups of the boronic acid moiety can serve as both hydrogen bond donors and acceptors, potentially forming dimeric units that extend into larger hydrogen-bonded networks .
Electronic Effects
The chloro substituent at the 5-position introduces electronic effects that influence the reactivity of the boronic acid group. Being an electron-withdrawing group, the chlorine atom modifies the electron density distribution across the phenyl ring, potentially affecting the Lewis acidity of the boron center and the compound's behavior in various chemical transformations .
Applications and Research Uses
5-Chloro-2-(pivaloylamino)phenylboronic acid has several important applications in organic synthesis and pharmaceutical research, owing to its unique structure and reactivity profile.
Pharmaceutical Intermediates
| Hazard Type | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H303: May be harmful if swallowed |
| H313: May be harmful in contact with skin | |
| H333: May be harmful if inhaled | |
| Precautionary Statements | P264: Wash thoroughly after handling |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P305+P351: IF IN EYES: Rinse cautiously with water for several minutes |
These classifications necessitate appropriate risk management during laboratory operations involving this compound .
Waste Management
Proper disposal of waste materials containing 5-Chloro-2-(pivaloylamino)phenylboronic acid is essential to prevent environmental contamination. Waste should be segregated appropriately and handled by professional biological and chemical waste management services according to local regulations .
Related Compounds and Derivatives
Several structurally related compounds share similarities with 5-Chloro-2-(pivaloylamino)phenylboronic acid, offering complementary properties and applications.
Pinacol Ester Derivative
The pinacol ester form (CAS: 1409999-52-5) represents an important derivative with enhanced stability and different solubility characteristics compared to the free boronic acid. This modification protects the boronic acid functionality, potentially making it more amenable to certain reaction conditions and purification methods .
Other Substituted Phenylboronic Acids
Compounds like (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (CAS: 874289-48-2) share structural similarities, particularly the ortho-substitution pattern relative to the boronic acid group. These related compounds form a family of functionalized arylboronic acids with diverse applications in organic synthesis and medicinal chemistry .
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